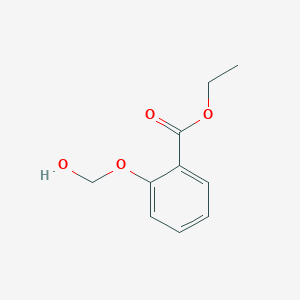

Ethyl hydroxymethoxybenzoate

Beschreibung

Ethyl hydroxymethoxybenzoate refers to a class of benzoic acid derivatives where the benzene ring is substituted with both hydroxyl (-OH) and methoxy (-OCH₃) groups, esterified with an ethyl group. The exact nomenclature and properties depend on the substituents' positions (e.g., 2-hydroxy-4-methoxy or 2-hydroxy-6-methoxy). These structural variations significantly influence physical, chemical, and functional characteristics, making them relevant in pharmaceuticals, food preservation, and organic synthesis .

Eigenschaften

CAS-Nummer |

1321-75-1 |

|---|---|

Molekularformel |

C10H12O4 |

Molekulargewicht |

196.2 g/mol |

IUPAC-Name |

ethyl 2-(hydroxymethoxy)benzoate |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)8-5-3-4-6-9(8)14-7-11/h3-6,11H,2,7H2,1H3 |

InChI-Schlüssel |

AUYJJTVZTXEPIK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1OCO |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1OCO |

Andere CAS-Nummern |

1321-75-1 |

Synonyme |

ethyl hydroxymethoxybenzoate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares ethyl hydroxymethoxybenzoate isomers with structurally related esters:

Notes:

- Substituent positions dictate reactivity. For example, ortho-hydroxy groups (as in 2-hydroxy-4-methoxybenzoate) enhance intramolecular hydrogen bonding, affecting solubility and stability .

- Ethylparaben (4-hydroxy) lacks a methoxy group, simplifying its structure but reducing steric hindrance compared to di-substituted analogs .

Q & A

What are the common synthetic routes for producing ethyl hydroxymethoxybenzoate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification of hydroxymethoxybenzoic acid with ethanol under acidic catalysis. Optimization of temperature (60–80°C), molar ratios (1:2–1:5 acid-to-ethanol), and catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid) significantly impacts yield. Advanced methodologies leverage predictive tools like REAXYS and PISTACHIO databases to screen feasible pathways and minimize side reactions. For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent hydrolysis .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between positional isomers (e.g., meta vs. para substitution). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity assessment, while Mass Spectrometry (MS) validates molecular weight. Reference data from NIST Chemistry WebBook (e.g., IR spectra and melting points) should be cross-referenced to verify compound identity .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., antimicrobial efficacy) often arise from variations in experimental design, such as microbial strain selection, concentration ranges, or solvent systems (DMSO vs. aqueous buffers). A meta-analysis approach is recommended: standardize protocols (e.g., CLSI guidelines), use internal controls, and apply statistical models (e.g., ANOVA with post-hoc tests) to isolate variables. Cross-referencing physicochemical properties (logP, solubility) from databases like PubChem can clarify bioavailability differences .

What strategies optimize the stability of this compound in long-term storage for pharmacological studies?

Stability is pH- and temperature-dependent. Store the compound in amber vials at −20°C under nitrogen to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products. For aqueous formulations, consider lyophilization or inclusion of antioxidants (e.g., ascorbic acid at 0.1% w/v) to enhance shelf life .

How should researchers design experiments to assess the environmental fate of this compound?

Use OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil. Key parameters include soil type (e.g., loam vs. clay), organic carbon content, and microbial activity. Employ LC-MS/MS to track parent compound degradation and metabolite formation (e.g., hydroxymethoxybenzoic acid). Semi-empirical models (EPI Suite) predict biodegradation half-lives and ecotoxicological risks .

What advanced computational methods predict the solubility and partition coefficients of this compound?

Quantitative Structure-Property Relationship (QSPR) models and COSMO-RS simulations correlate molecular descriptors (e.g., polar surface area, H-bond donors) with solubility in diverse solvents. Experimental validation via shake-flask method (OECD 105) in octanol-water systems provides logP values. Adjust substituent groups (e.g., methoxy position) to modulate hydrophilicity for targeted applications .

How do researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Adopt a modular synthesis approach: vary substituents (e.g., halogenation at the benzene ring) while maintaining consistent reaction conditions. Use Design of Experiments (DoE) software (e.g., MODDE) to optimize parameters (time, temperature). Characterize intermediates with FTIR and X-ray crystallography to confirm regioselectivity. Publish detailed synthetic protocols, including failure cases, to aid peer validation .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Matrix effects in LC-MS/MS (e.g., ion suppression from plasma proteins) require isotope-labeled internal standards (e.g., d₄-ethyl hydroxymethoxybenzoate). Solid-Phase Extraction (SPE) with C18 cartridges improves recovery rates (>85%). Validate methods per ICH Q2(R1) guidelines, including limits of detection (LOD < 0.1 ng/mL) and precision (RSD < 15%) .

How can conflicting data on the compound’s thermal stability be reconciled for material science applications?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under controlled heating rates (5–10°C/min) identify decomposition thresholds. Conflicting reports may stem from impurities or polymorphic forms. Pair experimental data with computational thermodynamics (Gaussian software) to model degradation pathways. Report heating atmosphere (e.g., air vs. nitrogen) to clarify discrepancies .

What ethical and safety protocols are critical when handling this compound in biomedical research?

Follow OSHA guidelines for handling irritants: use fume hoods, nitrile gloves, and eye protection. Acute toxicity studies (OECD 423) inform safe dosing ranges. For in vivo trials, obtain IRB approval and document chemical sourcing (e.g., CAS 120-47-8, Glentham Life Sciences) to ensure traceability. Disclose conflicts of interest, especially if using proprietary derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.